molecular formula C24H17F3N4O4 B11659514 N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11659514
M. Wt: 482.4 g/mol
InChI Key: UQGFBFKHYDXQPN-IPPBACCNSA-N
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Description

N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-[(2-cyanophenyl)methoxy]benzaldehyde with 2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid hydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H17F3N4O4

Molecular Weight

482.4 g/mol

IUPAC Name

N-[(E)-[4-[(2-cyanophenyl)methoxy]phenyl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H17F3N4O4/c25-24(26,27)20-8-7-17(22(12-20)31(33)34)11-23(32)30-29-14-16-5-9-21(10-6-16)35-15-19-4-2-1-3-18(19)13-28/h1-10,12,14H,11,15H2,(H,30,32)/b29-14+

InChI Key

UQGFBFKHYDXQPN-IPPBACCNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C#N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C#N

Origin of Product

United States

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